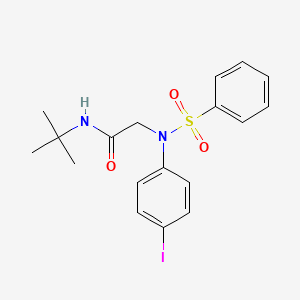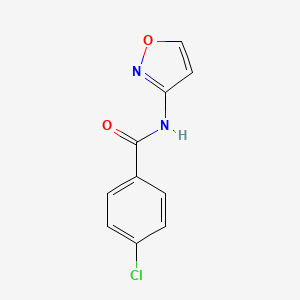![molecular formula C16H24N2O3 B4655197 N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide](/img/structure/B4655197.png)
N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide
Overview
Description
N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide, also known as MPB or MPB-PEA, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA is not fully understood. However, it has been suggested that N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA may act by modulating the activity of the endocannabinoid system. N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA has also been shown to increase the levels of neurotrophic factors such as BDNF, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA in lab experiments is its relatively low toxicity compared to other compounds. However, N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA is also known to have low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA. One direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further research is needed to understand the exact mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been shown to have neuroprotective properties. While there are limitations to its use in lab experiments, there are several future directions for research on this compound. Overall, N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide-PEA holds promise as a potential therapeutic agent for the treatment of neurodegenerative diseases and other neurological disorders.
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-10-21-15-5-3-4-14(13-15)16(19)17-6-7-18-8-11-20-12-9-18/h3-5,13H,2,6-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDWIKLFXIKVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655116.png)

![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4655132.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)

![N-[4-(aminosulfonyl)phenyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4655144.png)

![3-(1,3-benzodioxol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4655157.png)
![4-[2-(4-methylphenoxy)butanoyl]morpholine](/img/structure/B4655159.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4655165.png)

![5-chloro-2-{[2-(2-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4655176.png)
![4-[(ethylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4655185.png)
![N-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4655192.png)